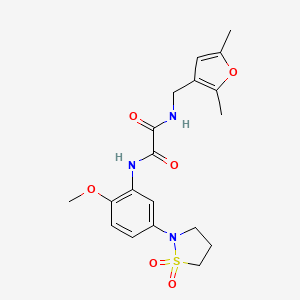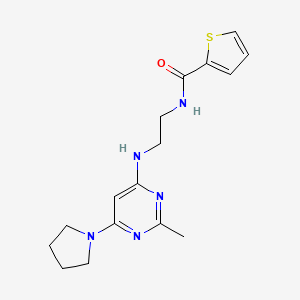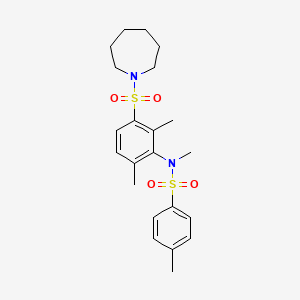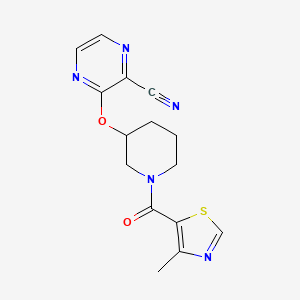![molecular formula C16H15ClN2O B2976560 2-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]ethanol CAS No. 941823-66-1](/img/structure/B2976560.png)
2-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]ethanol is a chemical compound that has shown potential in scientific research applications. It is a benzimidazole derivative that has been synthesized through a variety of methods.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
2-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]ethanol, as part of the benzimidazole derivatives, has seen extensive research in synthesis and characterization. A study detailed a swift one-pot, solvent-free synthesis of benzimidazole derivatives, including this compound, highlighting their antioxidant potential and inhibitory activity against enzymes such as acetylcholinesterase and butyrylcholinesterase. The study also explored the micellar solubilization of metal complexes of these derivatives in sodium dodecyl sulfate (SDS), indicating potential applications in biochemical assays and pharmaceutical formulations (Taj et al., 2020).
Antibacterial and Antitumor Activity
Research into the antibacterial and antitumor potential of benzimidazole derivatives, including this compound, has demonstrated promising results. Novel structures derived from this compound exhibited potent activity against Helicobacter pylori, a significant factor in gastric ulcers and cancer. These findings support the compound's potential in developing new antimicrobial agents, particularly against strains resistant to existing antibiotics (Carcanague et al., 2002). Additionally, antitumor activities have been reported, with synthesized complexes showing potential as antitumor compounds through their interaction with biological targets, indicating a pathway for novel cancer therapies (Abdel-Ghani & Mansour, 2012).
Fluorescence and Spectral Properties
The fluorescence and spectral characteristics of benzimidazole derivatives, including this compound, have been explored for potential applications in sensing and imaging. Research demonstrates that these compounds exhibit significant fluorescence in ethanol, suggesting their use in biochemical sensors and imaging agents, where their fluorescent properties can be utilized for tracking and analysis purposes in various biological and chemical environments (Tavman et al., 2018).
Catalytic and Green Chemistry Applications
In the realm of catalysis and green chemistry, benzimidazole derivatives, including this compound, have been investigated for their efficacy as catalysts in synthetic transformations. Studies have shown these compounds can facilitate the synthesis of other organic molecules, presenting an environmentally friendly alternative to traditional catalysts by operating under mild conditions and offering recyclability, thus contributing to the advancement of sustainable chemical processes (Chari et al., 2011).
Wirkmechanismus
Target of action
Benzimidazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors. The specific target would depend on the exact structure of the compound and its functional groups .
Mode of action
The interaction between the compound and its target could involve various types of chemical bonding, such as covalent bonding, hydrogen bonding, or van der Waals interactions. The benzimidazole ring system might play a key role in these interactions .
Biochemical pathways
Benzimidazole derivatives can affect various biochemical pathways depending on their targets. For example, some benzimidazole derivatives are known to inhibit the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure and the route of administration. Benzimidazole derivatives are generally well absorbed and distributed throughout the body .
Result of action
The molecular and cellular effects of the compound would depend on its specific targets and the pathways they are involved in. For example, if the compound inhibits an enzyme involved in inflammation, it could have anti-inflammatory effects .
Action environment
The action, efficacy, and stability of the compound could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For example, the activity of the compound could be affected by the pH of the environment, as this could influence the ionization state of the compound .
Eigenschaften
IUPAC Name |
2-[1-[(3-chlorophenyl)methyl]benzimidazol-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O/c17-13-5-3-4-12(10-13)11-19-15-7-2-1-6-14(15)18-16(19)8-9-20/h1-7,10,20H,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUPXTPZIRLMXFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC(=CC=C3)Cl)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[5-(3,4-dichlorophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2976486.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-chlorobenzamide](/img/structure/B2976487.png)


![N-[1-(1H-1,2,3-Benzotriazol-1-yl)-3-phenylpropyl]benzamide](/img/structure/B2976492.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2976494.png)

![(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(furan-2-yl)methanone](/img/structure/B2976498.png)

![1-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2976500.png)